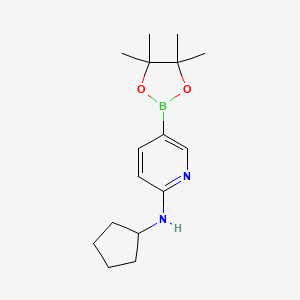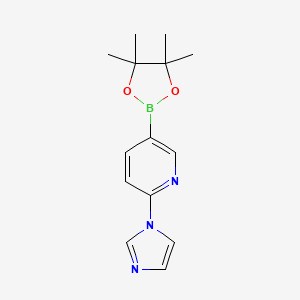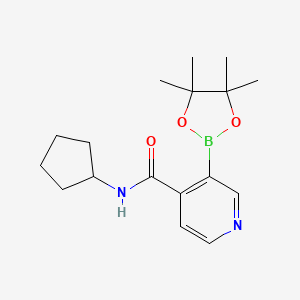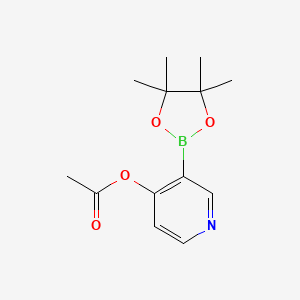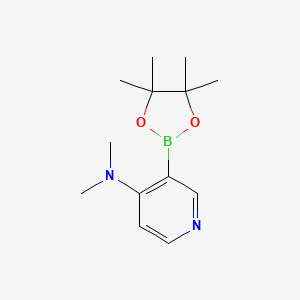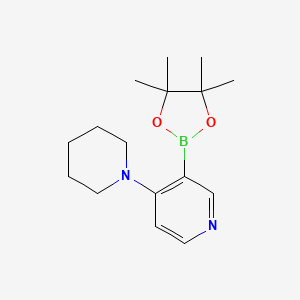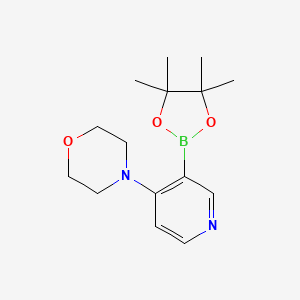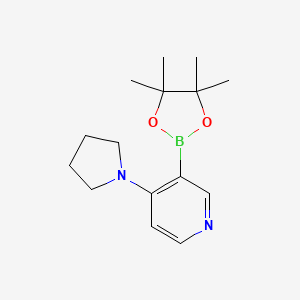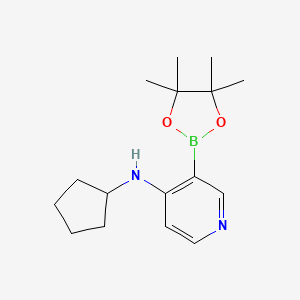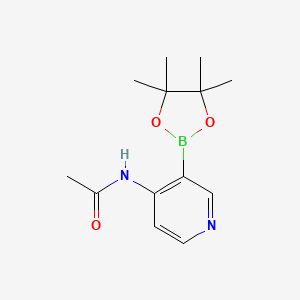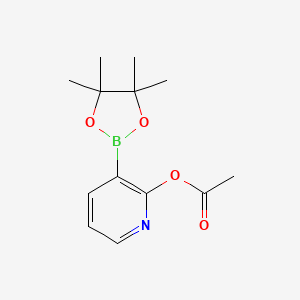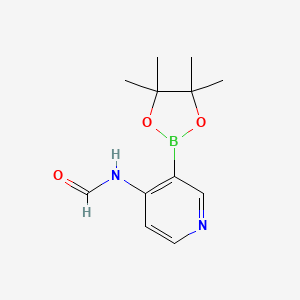
4-(Formamido)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Formamido)pyridine-3-boronic acid pinacol ester (4FPBP) is a compound that has been used in numerous scientific research applications. 4FPBP is a boronic acid derivative that is used in a variety of chemical reactions, including the synthesis of other compounds, and as a catalyst in a number of chemical processes. 4FPBP has been studied for its potential therapeutic and medical applications, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
4-(Formamido)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including its use as a catalyst in a number of chemical reactions. This compound has also been used in the synthesis of other compounds, such as pharmaceuticals and other compounds with therapeutic applications. This compound has been studied for its potential therapeutic and medical applications, and has been found to have a number of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(Formamido)pyridine-3-boronic acid pinacol ester is still largely unknown. However, it is believed that this compound acts as a catalyst in a number of chemical reactions, and that it may also bind to certain proteins and enzymes, thus affecting their activity. This compound has also been found to interact with certain receptors and other molecules, which may explain its potential therapeutic and medical applications.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to interact with certain receptors, thus affecting their activity. This compound has also been found to have an effect on the metabolism of certain molecules, and has been found to increase the production of certain proteins and enzymes. This compound has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
The use of 4-(Formamido)pyridine-3-boronic acid pinacol ester in laboratory experiments has a number of advantages. This compound is a relatively stable compound, and is relatively easy to synthesize and purify. This compound is also relatively inexpensive, and can be stored for long periods of time. However, there are a few limitations to the use of this compound in laboratory experiments. This compound has a relatively short shelf life, and must be stored in an airtight container in order to prevent degradation. Additionally, this compound is a relatively toxic compound, and must be handled with care.
Future Directions
There are a number of potential future directions for the use of 4-(Formamido)pyridine-3-boronic acid pinacol ester. This compound could be further studied for its potential therapeutic and medical applications, as well as its potential use as a catalyst in a number of chemical reactions. Additionally, this compound could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other compounds with therapeutic applications. Additionally, this compound could be studied for its potential use in the development of new drugs and treatments. Finally, this compound could be studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
4-(Formamido)pyridine-3-boronic acid pinacol ester is typically synthesized using a three-step process. The first step involves the reaction of 4-(formamido)pyridine with boronic acid, followed by the addition of pinacol to form this compound. The second step involves the esterification of the this compound with an acid, such as hydrochloric acid, to form the desired compound. The final step involves the purification of the this compound using a variety of techniques, such as recrystallization, chromatography, and distillation.
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-6-5-10(9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZPPMFTRJUUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


